molecular formula C25H21ClN2O4S2 B2930282 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 850926-17-9

2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2930282
CAS No.: 850926-17-9
M. Wt: 513.02
InChI Key: JWEDWXCOZZPYMH-UHFFFAOYSA-N
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Description

2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a sulfonyl group, an oxazole ring, and a thioether linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as a 2-aminophenol derivative and a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Thioether Formation: The thioether linkage is formed by reacting the sulfonylated oxazole with a thiol compound, typically under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or modulators of biological pathways. The presence of the sulfonyl and oxazole groups suggests possible interactions with biological targets.

Medicine

Medicinally, this compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The structural features of the compound make it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for advanced materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could form hydrogen bonds, while the oxazole ring might participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-((4-((4-chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide: can be compared with other sulfonyl-containing oxazole derivatives.

    4-((4-chlorophenyl)sulfonyl)-2-phenyloxazole: Lacks the thioether and acetamide functionalities.

    2-phenyloxazole derivatives: May have different substituents on the oxazole ring, affecting their reactivity and applications.

Uniqueness

The combination of the sulfonyl group, oxazole ring, and thioether linkage in this compound provides a unique set of chemical properties

This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S2/c1-16-12-17(2)14-20(13-16)27-22(29)15-33-25-24(28-23(32-25)18-6-4-3-5-7-18)34(30,31)21-10-8-19(26)9-11-21/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEDWXCOZZPYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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